Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride
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Overview
Description
Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzimidazole ring and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride typically involves the reaction of benzimidazole derivatives with triazole compounds. One common method includes the nucleophilic substitution reaction where the benzimidazole derivative reacts with a triazole compound in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms, similar to the thioether linkage in the compound.
Uniqueness
Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride is unique due to its specific combination of benzimidazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87236-35-9 |
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Molecular Formula |
C11H12ClN5S |
Molecular Weight |
281.77 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C11H11N5S.ClH/c1-7-12-11(16-15-7)17-6-10-13-8-4-2-3-5-9(8)14-10;/h2-5H,6H2,1H3,(H,13,14)(H,12,15,16);1H |
InChI Key |
ZLHAPHRPYSEXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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